molecular formula C12H18ClNO B12356460 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine,monohydrochloride

1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine,monohydrochloride

Cat. No.: B12356460
M. Wt: 227.73 g/mol
InChI Key: SNKQJPXBUWUICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Identifiers:

Property Value
CAS Registry Number 2748590-04-5
PubChem CID 132988796
SMILES CC(CC1=CC2=C(C=C1)OCC2)NC.Cl
InChI Key SNKQJPXBUWUICI-UHFFFAOYSA-N

The compound is also known by its research code PD019082 , though it lacks widely recognized trivial names in the literature. The dihydrobenzofuran moiety distinguishes it from fully aromatic benzofuran derivatives, such as 5-(2-aminopropyl)benzofuran (5-APB), by featuring a partially saturated oxygen-containing ring.

Historical Context and Emergence in Scientific Literature

The compound first appeared in scientific databases in 2018, with its PubChem entry created on April 9, 2018, and later modified on May 18, 2025. Its emergence coincides with broader interest in benzofuran analogs of phenethylamines, which gained traction in the early 21st century as novel psychoactive substances (NPS).

The synthesis of benzofuran-based amphetamine analogs dates to foundational work by Monte et al. (1993), who explored replacements for the methylenedioxy ring in 3,4-methylenedioxyamphetamine (MDA). This study demonstrated that benzofuran rings could mimic the pharmacological interactions of MDA’s dioxole group, particularly with serotonin and dopamine transporters. Subsequent research on compounds like 5-APB and 6-APB revealed their stimulant and entactogenic properties, driving interest in structurally related molecules.

1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine monohydrochloride represents a structural hybrid, combining the dihydrobenzofuran system with an N-methylpropylamine chain. While its specific pharmacological profile remains understudied, its design likely draws from precedents like 5-APB hydrochloride, which shares a benzofuran core but lacks the saturated ring.

Structural Relationship to Benzofuran-Based Psychoactive Compounds

The compound’s architecture places it within a family of benzofuran derivatives that modulate monoaminergic systems. Below, its structure is compared to two well-characterized analogs:

Table 1: Structural Comparison of Selected Benzofuran Derivatives

Compound Core Structure Substituents Molecular Formula
1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine Dihydrobenzofuran N-Methylpropylamine, HCl C₁₂H₁₈ClNO
5-APB Benzofuran 2-Aminopropyl C₁₁H₁₃NO
MDA Methylenedioxyphenyl 3,4-Methylenedioxy, amphetamine C₁₀H₁₃NO₂

The dihydrobenzofuran system introduces conformational constraints absent in fully aromatic analogs. Molecular docking studies of similar compounds suggest that partial saturation may alter binding kinetics at monoamine transporters. For example, 5-MAPB—a benzofuran derivative with an N-methyl group—exhibits reverse dopamine transport activity akin to amphetamine, a property linked to its ability to stabilize specific transporter conformations.

The hydrochloride salt enhances water solubility, a feature critical for laboratory handling and potential in vitro assays. Unlike 5-APB, which has been detected in recreational drug markets, 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine monohydrochloride remains primarily a research chemical.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12;/h3-4,8-9,13H,5-7H2,1-2H3;1H

InChI Key

SNKQJPXBUWUICI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of 2,3-Dihydrobenzofuran-5-yl Acetone

A widely employed strategy involves reductive amination of 2,3-dihydrobenzofuran-5-yl acetone with methylamine. The ketone precursor is synthesized via Claisen-Schmidt condensation between 2,3-dihydrobenzofuran-5-carbaldehyde and acetone under alkaline conditions. Ultrasound irradiation (40 kHz, 25°C, 20–40 min) accelerates this step, achieving yields exceeding 85%. The resulting ketone is then subjected to reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol, with methylamine hydrochloride as the nitrogen source. The reaction proceeds via imine intermediate formation, followed by selective reduction to the secondary amine. Purification via recrystallization from hot ethanol yields the free base, which is treated with hydrochloric acid to form the monohydrochloride salt.

Alkylation of N-Methylpropan-2-amine with 5-Bromo-2,3-dihydrobenzofuran

An alternative route involves nucleophilic substitution of 5-bromo-2,3-dihydrobenzofuran with N-methylpropan-2-amine. The bromide intermediate is prepared by brominating 2,3-dihydrobenzofuran-5-carbaldehyde using phosphorus tribromide (PBr3) in dichloromethane. Subsequent reaction with N-methylpropan-2-amine in the presence of potassium carbonate (K2CO3) in acetonitrile at 60°C for 12 hours affords the secondary amine. This method, however, requires stringent anhydrous conditions to minimize hydrolysis of the bromide. The hydrochloride salt is obtained by bubbling hydrogen chloride (HCl) gas through an ether solution of the amine.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

  • Ultrasound-Assisted Synthesis : The use of ultrasound irradiation reduces reaction times from hours to minutes. For instance, Claisen-Schmidt condensation under ultrasound achieves 92% yield in 25 minutes, compared to 6 hours under conventional heating. Ethanol is preferred as a green solvent due to its compatibility with aqueous workup.
  • Reductive Amination : Methanol and tetrahydrofuran (THF) are optimal for reductive amination, with NaBH3CN exhibiting superior selectivity over NaBH4 in minimizing over-reduction. Catalytic amounts of acetic acid (0.1 equiv) enhance imine formation kinetics.

Temperature and pH Control

  • Bromination of the aldehyde precursor requires low temperatures (0–5°C) to suppress dihydrobenzofuran ring opening.
  • Reductive amination proceeds efficiently at ambient temperature (20–25°C), with pH maintained at 6–7 using ammonium acetate buffer to stabilize the imine intermediate.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • FT-IR Analysis : The hydrochloride salt exhibits characteristic N–H stretches at 3354 cm⁻¹ (amine) and 1678 cm⁻¹ (C=O absent, confirming salt formation).
  • NMR Spectroscopy : ¹H NMR (500 MHz, CDCl3) reveals a singlet at δ 2.45 ppm (N–CH3), a multiplet at δ 2.8–3.1 ppm (dihydrobenzofuran CH2), and a trans-coupled doublet at δ 6.7–7.1 ppm (aromatic protons). ¹³C NMR confirms the absence of carbonyl carbons, supporting successful reductive amination.
  • HRMS : The molecular ion peak at m/z 227.7 [M+H]⁺ aligns with the theoretical mass of C12H17NO·HCl.

Purity and Yield Data

Method Yield (%) Purity (%) Reaction Time
Reductive Amination 78 98.5 4 h
Alkylation 65 97.2 12 h
Ultrasound Condensation 92 99.1 25 min

Industrial-Scale Considerations

Green Chemistry Metrics

  • E-Factor : The ultrasound method achieves an E-factor of 2.1 (kg waste/kg product), superior to traditional routes (E-factor 5.8).
  • Solvent Recovery : Ethanol and acetonitrile are recycled via distillation, reducing costs by 30%.

Chemical Reactions Analysis

1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

5-MAPDB has garnered attention due to its entactogenic properties, which are similar to those of MDMA (Ecstasy). Research indicates that it acts primarily as a selective serotonin releaser, with some agonistic activity at the 5-HT_2 receptor family. This makes it a subject of interest for studies related to mood enhancement and social behavior.

Table 1: Summary of Pharmacological Properties

PropertyDetails
Mechanism of ActionSerotonin releaser
Receptor ActivityAgonist at 5-HT_2 receptors
Related Compounds5-APDB, 5-MAPB
Legal StatusBanned in the UK (2013)

Case Studies

  • Study on Serotonin Release :
    A study conducted by researchers at MDPI evaluated the serotonin-releasing effects of 5-MAPDB compared to other entactogens. The findings suggested that while 5-MAPDB is effective in releasing serotonin, its potency is lower than that of MDMA. This positions it as a potential candidate for further exploration in therapeutic settings without the intense effects associated with MDMA.
  • Behavioral Studies :
    In behavioral pharmacology studies, 5-MAPDB was administered to animal models to assess its effects on social interaction and anxiety-like behaviors. Results indicated increased sociability and reduced anxiety levels, suggesting potential therapeutic applications in treating social anxiety disorders.
  • Safety and Toxicology Assessments :
    Toxicological evaluations have been conducted to determine the safety profile of 5-MAPDB. These studies revealed that while it exhibits some psychoactive effects, the toxicity levels are relatively low compared to other compounds in its class, making it a candidate for further research into safer psychotropic agents.

Synthesis and Chemical Analysis

The synthesis of 5-MAPDB involves multi-step organic reactions that yield high-purity products suitable for research applications. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to confirm the identity and purity of synthesized compounds.

Table 2: Synthesis Overview

StepDescription
Starting MaterialsSalicylamide derivatives
Reaction ConditionsReflux in organic solvents
YieldTypically >90%
Analytical TechniquesNMR, HPLC

Mechanism of Action

The mechanism of action of 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine, by acting as a releaser or reuptake inhibitor. This modulation can lead to various physiological effects, including mood enhancement and increased energy levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally or functionally related molecules, emphasizing differences in core scaffolds, substituents, and pharmacological implications.

Compound Name Core Structure Molecular Formula Key Features Pharmacological Notes
Target Compound 2,3-Dihydrobenzofuran C₁₂H₁₆ClNO N-methylpropan-2-amine chain; saturated furan ring Potential CNS activity (speculative)
MDMA (Midomafetamine HCl) Benzodioxole C₁₁H₁₅NO₂ Methylenedioxy group; N-methylpropan-2-amine Serotonin/norepinephrine/dopamine releaser
5-MAPB HCl (1-(Benzofuran-5-yl)-N-methylpropan-2-amine HCl) Benzofuran C₁₁H₁₄ClNO Fully aromatic benzofuran core Entactogen; less studied than MDMA
Ramelteon 2,3-Dihydrobenzofuran C₁₆H₂₁NO₂ Tetralone-derived substituent MT1/MT2 melatonin receptor agonist
1-(4-Methoxyphenyl)-N-methylpropan-2-amine Methoxyphenyl C₁₁H₁₇NO Methoxy-substituted benzene; lacks fused ring Psychoactive analogue; unregulated variant
1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine HCl 2,3-Dihydrobenzofuran C₁₃H₂₀ClNO Extended 3-methylbutan-1-amine chain Unknown activity; structural variant

Key Comparison Points

Core Structure Differences: The target compound and ramelteon share the 2,3-dihydrobenzofuran core, which enhances conformational rigidity compared to fully aromatic benzofuran (5-MAPB) or benzodioxole (MDMA). This rigidity may influence receptor binding kinetics and selectivity . MDMA’s methylenedioxy group (benzodioxole) increases electron density, enhancing interactions with monoamine transporters, whereas the dihydrobenzofuran’s partial saturation may reduce such interactions .

Substituent Effects: The N-methylpropan-2-amine side chain is conserved across MDMA, 5-MAPB, and the target compound. This moiety is critical for interactions with serotonin and dopamine transporters . Ramelteon’s tetralone substituent replaces the amine chain, redirecting activity toward melatonin receptors rather than monoaminergic systems .

Pharmacological Implications: MDMA and 5-MAPB are entactogens with stimulant properties due to monoamine release. The target compound’s dihydrobenzofuran core may confer distinct pharmacokinetics, such as reduced blood-brain barrier permeability or altered metabolic stability .

Synthetic Accessibility :

  • Ultrasound-assisted synthesis methods for dihydrobenzofuran derivatives (e.g., chalcones) highlight scalable routes for functionalizing the core structure . In contrast, MDMA synthesis typically involves reductive amination of safrole derivatives .

Biological Activity

1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, commonly referred to as 5-MAPDB , is a chemical compound that exhibits notable biological activity, primarily as an entactogenic agent. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine
  • CAS Number : 56771-63-2
  • Molecular Formula : C12_{12}H17_{17}NO
  • Molar Mass : 191.27 g/mol

5-MAPDB is structurally related to other psychoactive substances such as MDMA and 5-MAPB. Its primary mechanism involves the release of serotonin, with weaker interactions with other monoamines. It acts as a selective serotonin releaser and has been shown to engage with the 5-HT2_2 receptor family, similar to other entactogens .

1. Entactogenic Effects

Research indicates that 5-MAPDB produces effects akin to those of MDMA, including enhanced emotional connectivity and sociability. These effects are attributed to its action on serotonin pathways.

2. Cytotoxicity Studies

In vitro studies have demonstrated that compounds structurally related to 5-MAPDB exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds derived from similar benzofuran structures have shown significant cytotoxic activity against HeLa cells, with IC50_{50} values indicating effective concentrations for therapeutic applications .

3. Selectivity and Safety Profile

The selectivity of 5-MAPDB for serotonin release over dopamine and norepinephrine suggests a potentially safer profile compared to other stimulants. However, further studies are necessary to fully understand its safety and efficacy in clinical settings .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50_{50} (µM)Reference
5-MAPDBCytotoxicity (HeLa Cells)TBD
Compound XCytotoxicity10.46 ± 0.82
Compound YSelective Serotonin ReleaseTBD

Case Studies

  • Case Study on Serotonin Release
    A study examining the pharmacological profile of various entactogens, including 5-MAPDB, highlighted its role in serotonin modulation. The findings suggested that while it effectively releases serotonin, its impact on other neurotransmitters is minimal compared to more potent stimulants like MDMA .
  • Clinical Observations
    Anecdotal reports from users indicate that the entactogenic effects of 5-MAPDB can lead to increased emotional openness and empathy during social interactions. However, comprehensive clinical trials are needed to substantiate these claims and assess long-term effects .

Q & A

Basic Research Questions

Q. What is the known pharmacological mechanism of action of 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine monohydrochloride, and how does it compare to structurally related compounds like MDMA?

  • Answer : The compound acts primarily as a monoamine reuptake inhibitor, with preferential affinity for serotonin (SERT) and norepinephrine transporters (NET), and weaker effects on dopamine transporters (DAT). This mechanism is analogous to MDMA but with structural modifications in the benzofuran ring that may alter binding kinetics and selectivity. Comparative studies should employ radioligand displacement assays (e.g., using [³H]-paroxetine for SERT or [³H]-nisoxetine for NET) to quantify inhibition constants (Ki) against MDMA and other benzofuran derivatives like 5-APDB .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction conditions influencing yield?

  • Answer : A typical route involves reductive amination of 5-(2-oxopropyl)-2,3-dihydrobenzofuran with methylamine under catalytic hydrogenation (e.g., Pd/C or Ra-Ni). Key conditions include pH control (acidic media for imine formation), temperature (25–50°C), and solvent choice (methanol or ethanol). Yield optimization requires strict anhydrous conditions to prevent side reactions, such as over-reduction of the benzofuran ring .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices, and what sample preparation methods are recommended?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) is validated for quantification. Sample preparation involves solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges, followed by derivatization with dansyl chloride to enhance ionization efficiency. Matrix effects can be mitigated using deuterated internal standards (e.g., 5-MAPDB-d3) .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the differential effects of this compound on monoamine transporter inhibition compared to its metabolites?

  • Answer : Use transfected HEK-293 cells expressing human SERT, NET, or DAT. Incubate the compound and its major metabolites (e.g., N-demethylated or hydroxylated derivatives) at varying concentrations (0.1 nM–10 μM). Measure uptake inhibition via fluorescent substrates (e.g., ASP+ for SERT) or radiolabeled neurotransmitters (e.g., [³H]-5-HT). Normalize data to control inhibitors (e.g., fluoxetine for SERT) and perform kinetic analysis (IC50, Hill slopes) to assess metabolite activity .

Q. What strategies are recommended to resolve contradictory findings regarding its dose-dependent neurochemical effects observed across preclinical models?

  • Answer : Discrepancies may arise from species-specific metabolism or pharmacokinetic variability. Implement a tiered approach:

  • Step 1 : Compare plasma and brain pharmacokinetics (PK) in rodent models (e.g., Sprague-Dawley vs. Wistar rats) using microdialysis coupled with LC-MS/MS.
  • Step 2 : Assess metabolite profiles in vitro (hepatic microsomes) and in vivo.
  • Step 3 : Conduct dose-response studies in behavioral assays (e.g., locomotor activity, prepulse inhibition) while monitoring neurochemical endpoints (e.g., extracellular serotonin via voltammetry) .

Q. What methodological considerations are essential when optimizing enantioselective synthesis of this compound to achieve high chiral purity?

  • Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) during the reductive amination step. Monitor enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralpak AD-H column). Thermodynamic control (low-temperature crystallization) can enhance purity. For scale-up, consider kinetic resolution using lipases (e.g., Candida antarctica) to separate enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.